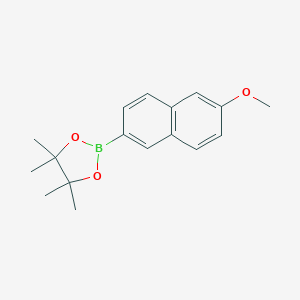

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a naphthalene core substituted with a methoxy group at the 6-position. The dioxaborolane ring (pinacol boronate ester) enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds. This compound’s structure combines aromatic electron-donating effects (methoxy group) with the steric protection of the pinacol framework, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-8-6-13-11-15(19-5)9-7-12(13)10-14/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKKKUZPHXIWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160771 | |

| Record name | 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-13-1 | |

| Record name | 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely documented method involves palladium-catalyzed borylation of 2-bromo-6-methoxynaphthalene with bis(pinacolato)diboron (B2pin2). This approach leverages the catalytic activity of PdCl2(dppf) in dioxane at 60°C for 8 hours . Key steps include:

-

Reagents : 2-Bromo-6-methoxynaphthalene (1 eq.), B2pin2 (1.1 eq.), potassium acetate (3 eq.), and PdCl2(dppf) (0.05 eq.).

-

Conditions : Deoxygenated dioxane under N2, heated to 60°C.

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/acetone 10:1).

This method yields 82% of the target compound as a white powder with a melting point of 97–98°C . Nuclear magnetic resonance (NMR) analysis confirms the structure, with NMR (CDCl3) signals at δ 8.29 (s, 1H), 7.80–7.14 (m, 4H), and 1.23 (s, 12H) . The palladium catalyst facilitates selective boron insertion at the aryl bromide position, minimizing side reactions.

Titanium-Mediated Boron Transfer

An alternative titanium-based protocol employs Ti(OiPr)4 to mediate boron transfer from a boron precursor to the naphthalene substrate. This method, detailed in source , involves:

-

Reagents : 6-Methoxynaphthalene derivative (exact substrate unspecified), Ti(OiPr)4 (0.75 eq.), and a boron source (likely a boronate ester).

-

Conditions : Benzene solvent at 100°C under N2 for a variable reaction time (16–24 hours).

-

Challenges : Instability of the product on silica gel, leading to lower isolated yields (58%) compared to NMR yields (≥70%) .

The NMR spectrum shows a characteristic peak at δ 33.29, consistent with the sp-hybridized boron center . While this method avoids palladium, the need for stringent anhydrous conditions and sensitivity during purification limits its scalability.

Comparative Analysis of Methods

Industrial Considerations and Precursor Synthesis

The synthesis of 2-bromo-6-methoxynaphthalene, a critical precursor for Method 1, often derives from Friedel-Crafts acylation of 1-chloro-2-methoxynaphthalene with propionyl chloride . Industrial adaptations prioritize methylene chloride as the solvent and AlCl3 as the Lewis catalyst, achieving yields >90% at 0–25°C . Chlorination of 2-methoxynaphthalene using SO2Cl2 or hypochlorite agents further streamlines precursor production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like THF or toluene.

Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

Hydrolysis: Aqueous acidic or basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or other coupled products.

Oxidation: 6-Methoxy-2-naphthol.

Hydrolysis: 6-Methoxy-2-naphthylboronic acid and pinacol.

Scientific Research Applications

Organic Synthesis

Boronic Esters and Coupling Reactions

- This compound serves as a boronic ester, which is crucial in Suzuki-Miyaura coupling reactions. These reactions are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the methoxynaphthyl group enhances the reactivity and selectivity of the boronic ester in cross-coupling processes .

Synthesis of Imidazoles

- In a modular approach to synthesizing imidazoles, 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized as an intermediate. The compound facilitates the formation of various substituted imidazoles through one-pot reactions involving ketones and aldehydes. This method allows for rapid evaluation of structure-activity relationships (SAR) in drug discovery .

Medicinal Chemistry

Potential Anticancer Agents

- Compounds derived from this dioxaborolane have shown promise as potential anticancer agents. The structural features allow for modifications that can enhance biological activity against cancer cell lines. Research indicates that derivatives can inhibit specific kinases involved in cancer progression .

Drug Development

- The ability to modify the naphthyl moiety opens avenues for designing new drugs targeting various diseases. The compound's stability and reactivity make it suitable for creating prodrugs that can be activated within biological systems .

Material Science

Polymerization Initiators

- Due to its reactive boron center, this compound can act as an initiator in polymerization reactions. It can be incorporated into polymers to impart specific properties such as thermal stability or enhanced mechanical strength .

Fluorescent Materials

- The methoxy group on the naphthalene ring contributes to the photophysical properties of the compound, making it a candidate for developing fluorescent materials used in sensors and imaging applications .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling and imidazole synthesis | Facilitates carbon-carbon bond formation |

| Medicinal Chemistry | Potential anticancer agent and drug development | Modifiable for enhanced biological activity |

| Material Science | Acts as a polymerization initiator and fluorescent material | Improves material properties and functionality |

Case Studies

-

Synthesis of Imidazoles:

A study demonstrated the use of this compound in synthesizing various imidazole derivatives with yields up to 69%. This showcases its effectiveness in modular organic synthesis . -

Anticancer Activity:

Research involving derivatives of this compound has highlighted its potential role in inhibiting key kinases associated with cancer cell proliferation. In vitro studies showed promising results against several cancer cell lines . -

Material Development:

The compound has been investigated as a component in developing novel fluorescent polymers that exhibit desirable optical properties for use in bioimaging technologies .

Mechanism of Action

The primary mechanism of action for 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the formation of the palladium-boron complex.

Boronic Ester: Acts as the nucleophile in the transmetalation step.

Aryl or Vinyl Halide: Provides the electrophilic partner for the coupling reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Core

The electronic and steric properties of boronate esters are heavily influenced by substituents on the aromatic ring. Key analogs include:

*Calculated based on analogous structures.

Key Findings :

- Halogen Substituents (e.g., Cl, F) : Improve oxidative stability and modulate reactivity for selective coupling .

- Steric Effects : Bulky substituents (e.g., phenyl at naphthalene 4-position) hinder undesired side reactions but may reduce coupling efficiency .

Common Methods

- Suzuki Coupling Precursors : Many analogs are synthesized via halogenated intermediates. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared by chlorination of a methoxyphenyl boronate ester using N-chlorosuccinimide (NCS) in DMF .

- Hydroboration : describes hydroboration of alkynes to generate vinyl-substituted boronate esters, though this method is less common for naphthalene derivatives.

- Pinacol Protection : Reaction of boronic acids with pinacol under anhydrous conditions (e.g., MgSO₄) yields stable dioxaborolanes, as seen in .

Yield and Purity

Physicochemical Properties

Biological Activity

2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C18H23BO3

- Molecular Weight : 284.16 g/mol

- CAS Number : 269410-13-1

- Purity : Typically ≥ 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known to participate in reactions with nucleophiles, potentially influencing cellular signaling pathways and enzyme activities.

Potential Mechanisms:

- Enzyme Inhibition : Dioxaborolanes can act as inhibitors of enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that boron-containing compounds can influence oxidative stress responses in cells.

- Cellular Signaling Interference : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis | |

| A549 (lung cancer) | 8.3 | ROS generation | |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Effects : A study published in Molecular Pharmacology demonstrated that the compound significantly reduced cell viability in MCF-7 cells through the induction of apoptosis via caspase activation .

- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant Staphylococcus aureus, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Toxicology and Safety Profile

While the compound shows significant biological activity, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate moderate toxicity in vitro with an LD50 value greater than 100 µg/mL in rodent models . Further studies are needed to fully elucidate the safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via cross-coupling reactions using transition-metal catalysts. For example, analogous dioxaborolane derivatives are prepared via Suzuki-Miyaura coupling, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) is recommended for purification, yielding ~85% purity with diastereomeric ratios (dr) up to 5:1 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Due to the hydrolytic sensitivity of dioxaborolanes, store under inert gas (argon) at –20°C. Use anhydrous solvents (e.g., THF, DMF) during reactions to prevent decomposition. NMR studies of similar compounds show stability for >6 months under these conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for naphthalene) and methoxy groups (δ ~3.8 ppm). Quadrupolar effects in ¹¹B NMR may obscure certain signals, but δ ~30 ppm is typical for dioxaborolanes .

- HRMS : Use electrospray ionization (ESI) to confirm molecular weight (expected [M+H]⁺ ~340–360 Da) .

Advanced Research Questions

Q. How can chemoselectivity challenges in cross-coupling reactions involving this boronate ester be addressed?

- Methodology : Metal-organic frameworks (MOFs) like UiO-Co (0.2 mol%) enhance chemoselectivity by restricting reaction sites. For example, selective C–H borylation of methoxy-substituted aromatics avoids competing protodeboronation, achieving yields >80% . Adjust solvent polarity (e.g., toluene vs. DMF) to modulate reactivity .

Q. How do researchers resolve contradictions in NMR data for diastereomeric mixtures?

- Methodology : When diastereomers (dr ~5:1) are present, use NOESY or COSY to differentiate spatial arrangements. For unresolved peaks, variable-temperature NMR (e.g., –40°C to 25°C) can slow rotational dynamics and split overlapping signals .

Q. What strategies improve diastereoselectivity in the synthesis of related dioxaborolanes?

- Methodology : Chiral ligands (e.g., Binap) paired with Rh(I) catalysts enhance enantiomeric excess (ee >90%) in asymmetric borylation. Steric effects from the 4,4,5,5-tetramethyl groups on the dioxaborolane ring favor specific transition states .

Q. How can computational modeling guide reaction optimization for this compound?

- Methodology : Density functional theory (DFT) calculations predict regioselectivity in C–H borylation. For example, meta-substitution on naphthalene is favored due to lower activation energy (~2.5 kcal/mol difference vs. para) . Validate with kinetic studies (e.g., Eyring plots) .

Key Notes

- Safety : Use gloveboxes for air-sensitive steps and dispose of waste via certified handlers due to boron toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.